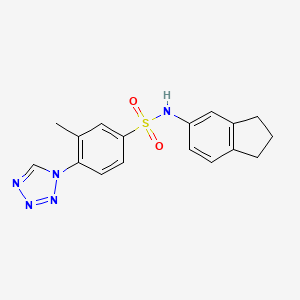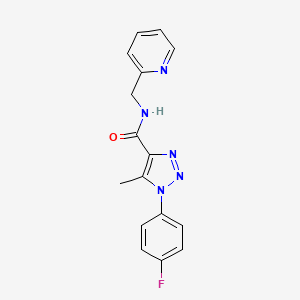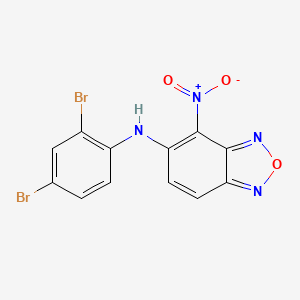![molecular formula C17H26ClNO2 B5140436 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR141716A has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurological disorders.
作用機序
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. In animal models of obesity, it has been shown to reduce food intake and body weight by decreasing appetite and increasing energy expenditure. It has also been shown to reduce the rewarding effects of drugs of abuse, including nicotine and alcohol. In addition, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been investigated for its potential neuroprotective effects, including reducing inflammation and oxidative stress.
実験室実験の利点と制限
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has several advantages for lab experiments. It is a highly selective and potent antagonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, it also has some limitations. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has a relatively short half-life, which can make it difficult to maintain consistent levels during experiments. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of addiction, including nicotine and alcohol addiction. Additionally, further research is needed to fully understand the neuroprotective effects of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine and its potential use in the treatment of neurological disorders.
合成法
The synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine involves the reaction of 4-chloro-3,5-dimethylphenol with 5-bromopentylmorpholine in the presence of a base, followed by deprotection of the morpholine ring. The final product is obtained after purification by chromatography.
科学的研究の応用
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been studied extensively for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been investigated for its potential use in the treatment of addiction, including nicotine and alcohol addiction. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14-12-16(13-15(2)17(14)18)21-9-5-3-4-6-19-7-10-20-11-8-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINGZDRRCMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chloro-3,5-dimethylphenoxy)pentyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)

![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)

![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
